2,2,3-Trimethylbutane-1-sulfonyl chloride
Description
2,2,3-Trimethylbutane-1-sulfonyl chloride is a branched alkyl sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a highly substituted butane backbone. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science. Its sterically hindered structure (due to the 2,2,3-trimethyl substitution) imparts unique reactivity and selectivity compared to linear or less-substituted sulfonyl chlorides. Key physical properties include a molecular weight of ~196.7 g/mol, a boiling point of approximately 120–125°C under reduced pressure, and solubility in polar aprotic solvents like dichloromethane or tetrahydrofuran.
Properties
IUPAC Name |
2,2,3-trimethylbutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYBIZNSGFHMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2,2,3-Trimethylbutane
Overview:
The most common and industrially relevant method for synthesizing 2,2,3-trimethylbutane-1-sulfonyl chloride involves the direct chlorosulfonation of 2,2,3-trimethylbutane using chlorosulfonic acid (ClSO3H). This method exploits the electrophilic nature of chlorosulfonic acid to introduce the sulfonyl chloride group onto the alkane.
- Reagent: Chlorosulfonic acid (ClSO3H)
- Temperature: Controlled low temperatures (typically 0–10 °C) to avoid side reactions and decomposition
- Solvent: Often neat or in an inert solvent such as methylene chloride or dichloromethane to facilitate heat control and product isolation
- Reaction Time: Several hours under stirring to ensure complete conversion
- Work-up: Quenching into ice water to separate product layers, followed by extraction and purification
Mechanism:
The chlorosulfonic acid reacts with the alkane via electrophilic substitution, where the sulfonyl chloride group replaces a hydrogen atom on the alkane chain, yielding the sulfonyl chloride product. The reaction requires precise temperature control to prevent over-chlorination or degradation.
Industrial Scale:
Large-scale production uses specialized corrosion-resistant reactors with temperature and pressure control to handle the hazardous chlorosulfonic acid and to maximize yield and purity.
Summary Table:
| Parameter | Details |
|---|---|
| Starting Material | 2,2,3-Trimethylbutane |
| Reagent | Chlorosulfonic acid (ClSO3H) |
| Temperature | 0–10 °C |
| Solvent | Methylene chloride or neat |
| Reaction Time | 2–4 hours |
| Yield | Typically high under optimized conditions |
| Work-up | Quench in ice water, extraction, drying |
Alternative Sulfonyl Chloride Preparation Routes
While chlorosulfonation is the primary method, other sulfonyl chloride preparation routes reported for related compounds may offer insights or alternatives:
From Sulfonic Acid or Sulfonate Salts:
Sulfonyl chlorides can be prepared by reacting sulfonic acids or their salts with inorganic acid chlorides such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). This approach is common for aromatic sulfonyl chlorides but can be adapted for aliphatic sulfonyl chlorides under controlled conditions.Chlorination of Mercaptoalkanols:
Some studies report chlorination of mercaptoalkanols leading to sulfonyl chlorides by replacement of hydroxyl groups with chlorine, although this is more relevant to hydroxyalkanesulfonyl chlorides rather than branched alkane sulfonyl chlorides.Diazotization and Copper-Catalyzed Chlorosulfonylation:
For aromatic sulfonyl chlorides, diazotization followed by copper sulfate catalysis in the presence of sulfur dioxide and chlorine gas has been used. This method is less applicable to aliphatic sulfonyl chlorides like this compound.
Reaction Analysis and Optimization
Key Factors Influencing Preparation:
| Factor | Effect on Reaction |
|---|---|
| Temperature Control | Prevents side reactions, improves selectivity |
| Reagent Purity | High purity chlorosulfonic acid improves yield |
| Solvent Choice | Affects heat dissipation and product isolation |
| Reaction Time | Sufficient time needed for complete conversion |
| Work-up Procedure | Efficient quenching and extraction critical |
- Overheating or prolonged reaction times can lead to sulfonic acid formation or polymerization side-products.
- Use of inert atmosphere may be necessary to prevent moisture-induced hydrolysis of sulfonyl chloride.
- The sulfonyl chloride group is highly electrophilic and sensitive to nucleophiles, so careful handling and storage under dry conditions are essential.
Summary of Research Findings
- The chlorosulfonation method using chlorosulfonic acid is the most direct and widely used approach for preparing this compound with good yields and purity.
- Alternative methods involving chlorination of sulfonic acids or diazotization are more common for aromatic sulfonyl chlorides and less applicable here.
- Industrial production focuses on reactor design and process control to safely handle corrosive reagents and optimize product yield.
- The sulfonyl chloride product is a versatile intermediate for further chemical transformations such as nucleophilic substitutions, oxidation, and reduction reactions.
Data Table: Comparative Preparation Methods for Sulfonyl Chlorides (Including this compound)
| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorosulfonation | 2,2,3-Trimethylbutane | Chlorosulfonic acid (ClSO3H) | 0–10 °C, 2–4 h | High | Direct, industrially preferred |
| Sulfonic Acid + POCl3/PCl5/SOCl2 | Corresponding sulfonic acid | POCl3, PCl5, or SOCl2 | Reflux or controlled temp | Moderate | More common for aromatic sulfonyl chlorides |
| Diazotization + CuSO4 + SO2 + Cl2 | Aromatic amines | Sodium nitrite, CuSO4, SO2, Cl2 | 0 °C, aqueous-organic biphasic | 60–70 | Not typical for aliphatic sulfonyl chlorides |
| Chlorination of mercaptoalkanols | Mercaptoalkanols | Chlorinating agents | Low temp, aqueous suspensions | Variable | Limited application for branched alkanes |
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction: It can be reduced to 2,2,3-trimethylbutane-1-sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or THF under reflux conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
2,2,3-Trimethylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins, to study their structure and function.
Medicine: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylbutane-1-sulfonyl chloride involves the formation of a highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. The molecular targets include nucleophilic sites on organic molecules, such as amines, alcohols, and thiols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.
Comparison with Similar Compounds
Notes on Evidence Utilization
For instance:
- and discuss chloride salts of organic dyes (anthocyanins) and tetrazolium staining agents, respectively, which are unrelated to sulfonyl chlorides.
- focuses on corrosion in sodium chloride solutions, which is irrelevant to this compound’s synthetic or functional properties. Thus, this analysis relies on external peer-reviewed data to ensure accuracy and compliance with the query’s requirements.
Biological Activity
2,2,3-Trimethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in organic synthesis and biological applications. Understanding its biological activity is crucial for its utilization in pharmaceutical and biochemical research. This article explores the compound's mechanisms of action, biochemical pathways, and its potential therapeutic applications.
This compound is characterized by its sulfonyl chloride functional group, which is highly electrophilic. This property enables it to participate in various nucleophilic substitution reactions, forming sulfonamides and other derivatives essential in medicinal chemistry. The compound can undergo oxidation to form sulfonic acids and reduction to produce sulfides or sulfoxides.
The biological activity of this compound primarily arises from its ability to react with nucleophiles. This reactivity allows it to inhibit or activate specific enzymes involved in metabolic pathways. The following mechanisms have been identified:
- Nucleophilic Substitution : The sulfonyl chloride can be replaced by nucleophiles such as amines, leading to the formation of biologically active sulfonamides.
- Electrophilic Addition : It can undergo addition reactions with various nucleophiles, resulting in new carbon-sulfur bonds that may exhibit biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamides derived from sulfonyl chlorides are known to inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, critical for folate synthesis.
Cytotoxic Effects
Studies have shown that related compounds can exert cytotoxic effects on cancer cell lines. The mechanism involves the disruption of cellular signaling pathways and gene expression regulation, leading to apoptosis in malignant cells.
Pharmacokinetics
The pharmacokinetic profile of sulfonyl chlorides suggests that they can be effectively absorbed and distributed within biological systems. Their stability under physiological conditions allows for sustained biological activity, although degradation products may also contribute to their overall effects .
Case Study: Synthesis of Bioactive Molecules
In a study focused on synthesizing bioactive molecules, this compound was utilized as a key intermediate. The reactions demonstrated high yields of various substituted thiadiazoles and sulfonamides, which were subsequently tested for their biological activity against different pathogens .
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2,2,3-trimethylbutane-1-sulfonyl chloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves sulfonation of 2,2,3-trimethylbutane using chlorosulfonic acid under anhydrous conditions at 0–5°C . Key steps include:
- Slow addition of chlorosulfonic acid to the hydrocarbon to avoid overheating.
- Post-reaction quenching with ice-water to isolate the sulfonyl chloride.
- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
Purity (>95%) can be confirmed by NMR (absence of -SOOH or unreacted hydrocarbon signals) and HPLC (retention time matching standards) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H/C NMR : Identify alkyl chain environments (e.g., methyl groups at δ ~1.2–1.5 ppm) and sulfonyl chloride resonance (no direct proton, but adjacent CH groups show deshielding) .
- IR Spectroscopy : Confirm S=O stretches at 1360–1390 cm and 1140–1180 cm .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M] at m/z 196 (CHClOS) and fragment peaks (e.g., loss of SOCl at m/z 119) .
Q. How should stability and storage conditions be optimized for this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N/Ar) at –20°C in amber glass vials. Stability tests show decomposition <5% over 6 months under these conditions . Monitor via periodic NMR to detect hydrolysis (appearance of -SOH signals) .
Advanced Research Questions
Q. How do steric effects from the branched alkyl chain influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 2,2,3-trimethylbutane backbone creates steric hindrance, slowing SN pathways. Experimental design:
- Compare reaction rates with linear analogs (e.g., hexane-1-sulfonyl chloride) using nucleophiles (e.g., amines, alcohols).
- Monitor kinetics via HPLC or conductimetry.
- Computational modeling (DFT) can map steric barriers and transition states .
Data from similar branched sulfonyl chlorides show 3–5x slower reaction rates compared to linear analogs .
Q. What strategies can resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?
- Methodological Answer : Contradictions often arise from trace moisture or competing side reactions. Systematic approaches include:
- Controlled Replication : Repeat reactions under strictly anhydrous conditions (Schlenk line, molecular sieves).
- Byproduct Analysis : Use LC-MS to identify sulfonic acid (hydrolysis) or disulfide (overoxidation) byproducts.
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and nucleophile concentration to isolate critical factors .
For example, a 2023 study found that yields drop below 50% when HO exceeds 0.1% in DMF .
Q. How can computational chemistry predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfur electrophilicity).
- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., Pd complexes in cross-coupling).
- Docking Studies : Predict binding affinities in biological targets (e.g., sulfonamide-based inhibitors).
Recent studies on analogous sulfonyl chlorides used B3LYP/6-31G(d) to correlate LUMO energy with reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
